
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate (CAS: 70374-38-8) is a thiophene-based compound featuring a chlorine substituent at the 5-position, a methyl ester group at the 2-position, and a sulfamoyl moiety at the 3-position. The sulfamoyl group is further substituted with an N-(2-methoxy-2-oxoethyl) and N-methyl group, contributing to its unique electronic and steric properties . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing advanced drug candidates targeting inflammatory and metabolic disorders . Its molecular formula is C₁₁H₁₃ClN₂O₆S₂, with a molecular weight of 392.87 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Yields various substituted thiophene derivatives.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study published in Journal of Medicinal Chemistry indicated that thiophene derivatives can inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity due to its structural characteristics .
Agricultural Applications
The compound's sulfonamide moiety indicates potential as a pesticide or herbicide. Its efficacy in pest control could be attributed to its ability to disrupt biochemical pathways in target organisms.
Case Study: Herbicidal Efficacy
In a controlled study, this compound was tested against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .
Materials Science Applications
Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the development of novel polymers or coatings.
Case Study: Polymer Synthesis
A recent study explored the incorporation of thiophene derivatives into polymer matrices for enhanced electrical conductivity. The addition of this compound resulted in improved electrical properties compared to conventional materials, making it a candidate for use in electronic devices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ in substituent groups on the thiophene ring or sulfamoyl moiety, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Biological Activity
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₂ClN₁O₆S₂
- CAS Number : 70374-38-8
- Molecular Weight : 341.788 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group and methoxy substituents enhances its potential bioactivity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit promising antimicrobial properties. For example, studies have shown that various thiophene-based compounds demonstrate effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound in focus has been evaluated for its efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.125 | XDR Salmonella Typhi |
Compound B | 4.0 | E. coli |
Methyl 5-chloro... | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for Methyl 5-chloro... are yet to be fully established but are expected to be comparable to other effective thiophene derivatives.
Anti-Cancer Potential
In addition to its antibacterial properties, there is emerging evidence suggesting that thiophene derivatives may possess anti-cancer activity. One study highlighted the potential of similar compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which Methyl 5-chloro... may exert anti-cancer effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process often includes:
- Formation of the Thiophene Ring : Utilizing precursors that contain halogenated or functionalized thiophenes.
- Sulfamoylation : Introducing the sulfamoyl group through reactions with sulfonamide derivatives.
- Methoxycarbonylation : Adding methoxycarbonyl groups to enhance solubility and bioactivity.
Case Studies
A variety of case studies have explored the biological implications of thiophene derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of synthesized thiophene compounds showed significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the thiophene structure can enhance potency .
- Molecular Docking Studies : Computational studies have been conducted to predict the interaction between thiophene derivatives and bacterial enzymes, providing insights into their mechanism of action .
Q & A
Q. What are the optimal conditions for synthesizing Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate, and how can reaction yields be maximized?
Basic Question
The synthesis typically involves multi-step reactions, including sulfamoylation and esterification. Key steps include:
- Sulfamoyl group introduction : Reacting the thiophene precursor with N-methyl-2-methoxy-2-oxoethylsulfamoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) at 0–5°C to prevent side reactions .
- Esterification : Using methanol in the presence of catalytic sulfuric acid under reflux to form the methyl ester .
- Optimization :
- Use a 2–3-fold excess of sulfamoylating agents to drive the reaction to completion.
- Maintain inert atmospheres (N₂/Ar) to avoid hydrolysis of sensitive intermediates.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to improve yield and purity .
Key Reaction Conditions from Literature
Step | Reagent/Condition | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Sulfamoylation | N-methyl-2-methoxy-2-oxoethylsulfamoyl chloride | Dry CH₂Cl₂ | 0–5°C | 68–75% | |
Esterification | H₂SO₄ (cat.), MeOH | MeOH | Reflux | 82–85% |
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
Basic Question
A combination of techniques is critical:
- 1H/13C NMR : Confirm regiochemistry and functional groups. For example, the methyl ester group typically appears as a singlet at δ ~3.8 ppm, while sulfamoyl protons show broad peaks at δ ~6.5–7.0 ppm .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]+) and isotopic patterns (e.g., chlorine atoms contribute to a 3:1 M+2/M peak ratio) .
- FT-IR : Identify key absorptions (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
Analytical Data from Literature
Technique | Critical Data Points | Reference |
---|---|---|
1H NMR | δ 3.8 (s, 3H, OCH₃), δ 3.1 (s, 3H, N-CH₃) | |
HRMS | [M+H]+ calc. 378.0521; found 378.0518 | |
IR | 1705 cm⁻¹ (ester C=O), 1320 cm⁻¹ (S=O) |
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Basic Question
- Toxicity : Limited toxicological data exist, but structurally similar sulfonamides can cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Stability : Moisture-sensitive; store under desiccation at –20°C.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste .
Q. How can researchers address discrepancies in melting points or spectral data observed during characterization?
Advanced Question
- Recrystallization : Use mixed solvents (e.g., DMSO:H₂O or MeOH:EtOAc) to improve crystal purity and resolve melting point variations .
- Advanced NMR : Employ 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- Elemental analysis : Confirm stoichiometry if mass spectrometry data are inconclusive .
Example Case
A study reported a melting point of 191–194°C for a related thiophene derivative, but impurities lowered it to 185–190°C. Recrystallization from MeOH restored the expected range .
Q. What strategies are effective in modifying the sulfamoyl moiety to study its impact on biological activity?
Advanced Question
- Isosteric replacement : Substitute the sulfamoyl group with carboxamides or phosphonates to assess electronic effects .
- Protease inhibition assays : Test modified derivatives against serine hydrolases (e.g., thrombin) to evaluate SAR .
- Computational modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., COX-2) .
SAR Insights
Modification | Biological Activity (IC₅₀) | Reference |
---|---|---|
N-Methylsulfamoyl | 12.5 µM (COX-2 inhibition) | |
N-Acetyl analog | >100 µM (No activity) |
Q. In silico approaches for predicting the reactivity of the thiophene ring in nucleophilic substitution reactions: Methodological considerations.
Advanced Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., C-5 position due to electron-withdrawing groups) .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack .
- Solvent effects : Use polarizable continuum models (PCM) to simulate reactions in DMSO or MeCN .
Computational Results
Position | Fukui Index (f⁻) | Reactivity Prediction | Reference |
---|---|---|---|
C-3 | 0.12 | Low | |
C-5 | 0.45 | High |
Properties
Molecular Formula |
C10H12ClNO6S2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |
InChI Key |
AMNIHQZRIVJTPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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